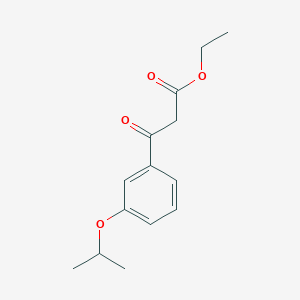

Ethyl (3-isopropoxybenzoyl)acetate

Description

Ethyl (3-isopropoxybenzoyl)acetate (CAS 114590-68-0) is an organic ester with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol. It features a benzoyl group substituted with an isopropoxy moiety at the 3-position of the aromatic ring, linked to an ethyl ester via a β-ketopropanoate bridge. Key physical properties include a predicted density of 1.081 g/cm³ and a boiling point of 332.1°C, with a pKa of 10.44, indicating moderate acidity . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive β-ketoester functionality.

Properties

IUPAC Name |

ethyl 3-oxo-3-(3-propan-2-yloxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-17-14(16)9-13(15)11-6-5-7-12(8-11)18-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGUAIQHQWLIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (3-isopropoxybenzoyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 3-isopropoxybenzoyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like diethyl ether at room temperature, followed by refluxing for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3-isopropoxybenzoyl)acetate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the benzoyl group.

Scientific Research Applications

Ethyl (3-isopropoxybenzoyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors

Mechanism of Action

The mechanism of action of ethyl (3-isopropoxybenzoyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of active metabolites. These metabolites can interact with various cellular pathways, potentially modulating inflammatory responses and pain perception .

Comparison with Similar Compounds

Ethyl Benzoylacetate (CAS 94-02-0)

- Structure : Lacks substituents on the benzoyl ring.

- Molecular Formula : C₁₁H₁₂O₃ ; Molecular Weight: 192.17 g/mol .

- Lower molecular weight and density compared to the 3-isopropoxy derivative. Applications: Widely used as a precursor for heterocyclic compounds and dyes .

Ethyl (3-Trifluoromethylbenzoyl)acetate (CAS 1717-42-6)

- Structure : Contains a -CF₃ group at the 3-position of the benzoyl ring.

- Molecular Formula : C₁₁H₉F₃O₃ ; Molecular Weight: 270.19 g/mol .

- Key Differences :

- Electron-withdrawing -CF₃ group enhances electrophilicity at the β-keto position, increasing reactivity in nucleophilic additions.

- Lower pKa (estimated <9) due to the electron-withdrawing effect of -CF₃, making it more acidic than the 3-isopropoxy analog.

- Applications: Used in fluorinated drug candidates and agrochemicals .

Ethyl (2-Fluorobenzoyl)acetate (CAS Unavailable)

- Structure : Fluorine substituent at the 2-position of the benzoyl ring.

- Molecular Formula : C₁₁H₁₁FO₃ ; Molecular Weight: 210.20 g/mol .

- Predicted higher boiling point (~340°C) due to polar C-F bonds .

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

- Structure : Phenyl group attached to the α-carbon of the acetoacetate, forming a branched β-ketoester.

- Molecular Formula : C₁₂H₁₄O₃ ; Molecular Weight: 206.24 g/mol .

- Key Differences: Structural isomerism shifts reactivity; the α-phenyl group stabilizes enolate intermediates. Applications: Key precursor in phenyl ether and flavonoid synthesis .

Data Table: Comparative Analysis

Key Research Findings

- Electronic Effects: Electron-donating groups (e.g., 3-isopropoxy) increase enolate stability, favoring alkylation reactions, while electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity for condensations .

- Steric Effects : Ortho-substituents (e.g., 2-fluoro) hinder rotational freedom, impacting crystallinity and solubility .

- Thermal Stability : Higher molecular weight and polar substituents (e.g., -CF₃, -OCH(CH₃)₂) correlate with elevated boiling points .

Biological Activity

Ethyl (3-isopropoxybenzoyl)acetate is a compound of interest due to its potential biological activities. This article explores the various aspects of its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula, which indicates the presence of an ethyl group, an isopropoxy group, and a benzoyl moiety. The structural formula is crucial for understanding its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. This effect could be mediated through the activation of specific signaling pathways that promote cell death.

- Anti-inflammatory Effects : Some studies have reported that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be utilized in therapeutic formulations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In a laboratory setting, this compound was tested on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective concentrations for inducing cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Anti-inflammatory Studies

In vivo studies using animal models have shown that this compound can significantly reduce inflammation markers such as TNF-alpha and IL-6 after administration. This suggests potential use in treating conditions characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.